Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound is part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized .
Synthesis Analysis
The synthesis of this compound involves a series of steps, including the design and characterization of the compound using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied and characterized . The compound is part of a series of novel triazole-pyrimidine-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Biological Activity
A considerable amount of research has focused on the synthesis and biological evaluation of compounds structurally related to Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate. These studies have led to the development of derivatives with various biological activities. For instance, Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 5-HT2 antagonist activity, indicating potential applications in neuropsychiatric disorders (Watanabe et al., 1992). Similarly, Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in combating tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antituberculosis Potential
Research into the antimicrobial and antituberculosis properties of related compounds has also been significant. Suresh et al. (2016) synthesized and evaluated novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, demonstrating significant antimicrobial activity against a range of pathogens (Suresh et al., 2016). This line of research highlights the potential of such compounds in developing new antimicrobial agents.
Potential in Tuberculosis Treatment
The search for new antituberculous agents has led to the synthesis of structural analogs with promising activity against Mycobacterium tuberculosis. Titova et al. (2019) reported on the synthesis of structural analogs of antituberculous agents, indicating the potential utility of these compounds in the treatment of tuberculosis (Titova et al., 2019).
Anticancer Applications
The exploration of anticancer applications is another critical area of research. Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines as anticancer agents, highlighting a unique mechanism of tubulin inhibition that could lead to the development of novel anticancer therapies (Zhang et al., 2007).
Mechanism of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-2-27-18(26)13-7-9-23(10-8-13)15(12-3-5-14(20)6-4-12)16-17(25)24-19(28-16)21-11-22-24/h3-6,11,13,15,25H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGLNWHIMPXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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